molecular formula C23H23N5O4S3 B2632827 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one CAS No. 497063-84-0

2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one

Cat. No. B2632827
CAS RN: 497063-84-0
M. Wt: 529.65
InChI Key: KAMLTMKKADYGBI-UHFFFAOYSA-N
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Description

2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one is a useful research compound. Its molecular formula is C23H23N5O4S3 and its molecular weight is 529.65. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of compounds related to the specified chemical structure involves complex reactions with hydrazonoyl halides, leading to various derivatives of 1,3,4-thiadiazoles and dihydrothiadiazoles. These synthetic approaches highlight the versatility and reactivity of the core structure in forming a wide range of heterocyclic compounds with potential pharmacological applications (Abdelhamid & Afifi, 2008).

  • Crystal Structure and Molecular Analysis : Detailed structural analysis of derivatives, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provides insights into the molecular arrangements and interactions within these compounds. Such analyses are crucial for understanding the physicochemical properties and potential reactivity of these molecules (Prabhuswamy et al., 2016).

Pharmacological Applications

  • Anticancer Properties : Certain derivatives have been explored for their pharmacophore hybridization approach, leading to compounds with anticancer properties. This research direction emphasizes the importance of structural modification in enhancing biological activity and potential therapeutic applications (Yushyn et al., 2022).

  • Antimicrobial Activity : The synthesis and evaluation of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities, indicating the potential of these compounds in developing new therapeutic agents against various cancers (Gomha et al., 2016).

Mechanism of Action

properties

IUPAC Name

2-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S3/c1-31-17-7-3-6-14(21(17)32-2)16-12-15(18-8-5-11-33-18)25-28(16)20(30)13-34-23-26-27-10-4-9-19(29)24-22(27)35-23/h3,5-8,11,16H,4,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMLTMKKADYGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN4CCCC(=O)N=C4S3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one

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